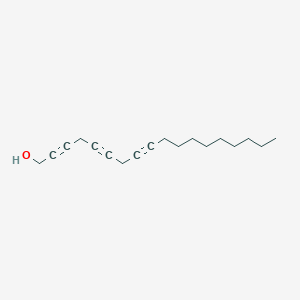

Octadeca-2,5,8-triyn-1-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

130112-19-5 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

octadeca-2,5,8-triyn-1-ol |

InChI |

InChI=1S/C18H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-9,12,15,18H2,1H3 |

InChI Key |

HTGMQLJOQGGHNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC#CCC#CCC#CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octadeca 2,5,8 Triyn 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Octadeca-2,5,8-triyn-1-OL Scaffold

Retrosynthetic analysis of this compound involves strategically disconnecting the molecule into simpler, more readily available starting materials. The most logical points for disconnection are the single bonds situated between the alkyne functionalities (C4-C5 and C7-C8) or the bond connecting the alkyl chain to the polyyne system (C9-C10). This deconstruction highlights the molecule's modular nature and points toward key building blocks and the coupling reactions required for their assembly.

Convergent and Divergent Synthetic Approaches

The synthesis of the this compound scaffold can be approached through two primary strategies: convergent and divergent synthesis. wikipedia.org

A convergent synthesis involves preparing different fragments of the molecule independently and then joining them in the final stages. For this compound, this could involve synthesizing a C9 fragment containing one alkyne and a C9 fragment containing two alkynes and the terminal alcohol, followed by a late-stage coupling reaction. This approach is generally more efficient as it maximizes the use of materials and allows for the independent optimization of each fragment's synthesis.

In contrast, a divergent synthesis starts from a central core molecule which is elaborated sequentially. wikipedia.orgacs.org For this target, a synthesis could commence with a small, functionalized alkyne, such as a protected propargyl alcohol, to which additional alkyne-containing units are added iteratively to elongate the carbon chain. While potentially longer, this method can be advantageous for creating a library of related compounds from a common intermediate.

| Synthetic Approach | Description | Application to this compound |

| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. | Synthesis of a C9 alkyl-alkyne fragment and a C9 di-yne alcohol fragment, followed by coupling. |

| Divergent | Stepwise elaboration of a single starting material to build complexity. wikipedia.org | Starting with a protected propargyl alcohol and iteratively adding alkyne units to build the 18-carbon chain. |

Building Block Strategies for Alkyne Chain Elongation

The modular nature of polyynes lends itself to a building block approach. nih.gov The synthesis of this compound can be efficiently planned by identifying key, reusable synthons. The instability of long, unprotected terminal polyynes necessitates the use of protecting groups, such as trialkylsilyl (e.g., TMS or TIPS) groups for terminal alkynes and acid-labile groups like tetrahydropyran (B127337) (THP) for the hydroxyl function. acs.orgacademie-sciences.fr

A plausible retrosynthetic breakdown suggests the following key building blocks:

A C9 fragment: 1-Bromononane or a similar C9 electrophile. chemsrc.com

A C3 fragment: A protected propargyl alcohol, such as 3-(tetrahydro-2H-pyran-2-yloxy)prop-1-yne.

A C6 fragment: A di-yne unit like hexa-1,4-diyn-3-ol, which can be coupled to other fragments.

An iterative strategy might involve the sequential coupling of smaller, functionalized alkyne units. For instance, a Cadiot-Chodkiewicz coupling between a terminal alkyne and a 1-bromoalkyne is a powerful method for chain elongation. academie-sciences.fr

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

The construction of the polyyne backbone of this compound relies heavily on transition metal-catalyzed cross-coupling reactions, which are indispensable for forming the requisite carbon-carbon bonds with high precision and efficiency. nih.gov

Sonogashira Cross-Coupling Methodologies

The Sonogashira reaction is a cornerstone in polyyne synthesis, creating a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. wikipedia.org It is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base. researchgate.net For the synthesis of an aliphatic polyyne like this compound, the reaction would involve coupling a terminal alkyne with an alkynyl or vinyl halide. Given the reactivity order of halides (I > Br > Cl), iodo- or bromo-substituted building blocks are preferred. wikipedia.org

An iterative Sonogashira strategy could be employed, where a protected tri-yne is built step-by-step. For example, coupling a protected di-yne terminal alkyne with a protected 1-haloprop-2-yn-1-ol. The reaction's mild conditions make it suitable for complex molecules with multiple functional groups. wikipedia.orgacs.org

| Component | Examples | Function |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the oxidative addition/reductive elimination cycle. researchgate.net |

| Copper(I) Co-catalyst | CuI | Forms a copper acetylide intermediate. researchgate.net |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide byproduct. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts. |

Glaser Coupling and Eglinton Coupling Variants

Glaser and Eglinton couplings are oxidative homocoupling reactions that join two terminal alkynes to form a symmetrical diyne. numberanalytics.comwikipedia.orgorganic-chemistry.org While less straightforward for constructing an unsymmetrical molecule like this compound in a single step, these reactions are invaluable for synthesizing symmetrical building blocks.

The Glaser coupling traditionally uses a catalytic amount of a copper(I) salt, like CuCl, with an oxidant such as air or oxygen. organic-chemistry.orgrsc.org The Eglinton coupling employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a solvent like pyridine, which acts as both the base and solvent. wikipedia.org The Hay coupling , a popular modification of the Glaser reaction, utilizes a soluble Cu(I)-TMEDA (tetramethylethylenediamine) complex, enhancing its versatility. wikipedia.orgrsc.org

These methods could be used to synthesize a symmetrical C12 di-yne diol, which could then be further elaborated into the target molecule.

| Coupling Method | Copper Reagent | Oxidant | Key Features |

| Glaser Coupling | Catalytic Cu(I) salt (e.g., CuCl) | O₂ (Air) | One of the oldest homocoupling methods. organic-chemistry.org |

| Eglinton Coupling | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) | None (Cu(II) is the oxidant) | Does not require an external oxidant; often uses pyridine. wikipedia.org |

| Hay Coupling | Catalytic Cu(I)-TMEDA complex | O₂ (Air) | Uses a soluble catalyst complex, offering greater versatility. wikipedia.orgrsc.org |

Palladium- and Copper-Mediated Alkyne Functionalization

Beyond the primary coupling reactions, other metal-mediated transformations are crucial for the synthesis and functionalization of polyynes.

Palladium-catalyzed functionalization extends beyond Sonogashira coupling. Palladium catalysts can mediate a variety of transformations on alkyne-containing molecules, including carboamination and aminohydroxylation, which could be relevant for introducing or modifying functionality on a pre-formed polyyne chain. researchgate.netunifr.ch

Copper-mediated functionalization is central to polyyne chemistry. acs.orgwiley.com The Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt, is particularly powerful for the synthesis of unsymmetrical diynes. This reaction is a highly effective method for the stepwise elongation of the polyyne chain required for this compound. academie-sciences.fr Copper catalysts are also pivotal in cycloaddition reactions, such as the alkyne-azide "click" reaction (CuAAC), which could be used to attach this polyyne alcohol to other molecules or platforms. nih.gov

Stereoselective Synthesis and Chiral Control in Triyne Systems

Achieving stereochemical control is a paramount challenge in the synthesis of complex acyclic molecules like polyynes. For derivatives of this compound featuring stereocenters, particularly at the propargylic positions, the development of asymmetric methods is crucial.

Asymmetric Construction of Propargylic Alcohol Moieties

One of the most effective approaches is the catalytic asymmetric alkynylation of aldehydes. This method often employs a zinc-based reagent, such as Zn(OTf)₂, in conjunction with a chiral ligand. N-methylephedrine, an inexpensive and readily available chiral amino alcohol, has proven to be a highly effective ligand in these reactions, affording propargylic alcohols in high yields and excellent enantioselectivities. alfa-chemistry.com Another powerful system involves the use of indium(III) salts with chiral BINOL (1,1'-bi-2-naphthol) ligands, which can activate both the alkyne and aldehyde substrates to facilitate highly enantioselective coupling. alfa-chemistry.com

Catalytic cross-aldol reactions between aldehydes and ynals, promoted by cooperative catalyst systems (e.g., prolinol ether-CuI-Brønsted acid), also provide a highly stereoselective route to propargylic alcohols, achieving remarkable diastereo- and enantioselectivity. Current time information in Bangalore, IN. These methods allow for the construction of the chiral alcohol center that would be present in a chiral analogue of this compound.

| Catalytic System | Chiral Ligand/Additive | Substrates | Typical Enantiomeric Excess (ee) | Reference |

| Zn(OTf)₂ | (+)-N-Methylephedrine | Terminal Alkynes, Aldehydes | High | alfa-chemistry.com |

| In(III)/BINOL | (R)- or (S)-BINOL | Terminal Alkynes, Aldehydes | High (up to >99%) | alfa-chemistry.com |

| Cu(II)/Hydroxamic Acid | Chiral Hydroxamic Acid | α-N₃ Amide, Trifluoromethyl Ketones | High | wikipedia.org |

| Prolinol ether/CuI/Acid | α,α-Dialkylprolinol silyl (B83357) ether | Aldehydes, Ynals | up to >99% | Current time information in Bangalore, IN. |

Enantioselective and Diastereoselective Approaches to Polyynes

The construction of the extended polyyne chain in a stereocontrolled manner often relies on the coupling of pre-existing chiral building blocks. The Cadiot-Chodkiewicz coupling reaction, which joins a terminal alkyne with a 1-haloalkyne using a copper(I) catalyst, is a cornerstone of polyyne synthesis. alfa-chemistry.comwikipedia.orgjk-sci.com This reaction is highly selective for the cross-coupling product, preventing the homocoupling that can plague related methods like the Glaser coupling. wikipedia.org

For a stereoselective synthesis of a chiral this compound analogue, a strategy would involve synthesizing a chiral propargylic alcohol fragment (as described in 2.3.1) and coupling it with a suitable halo-diyne fragment. For example, a chiral C₆ fragment containing the propargylic alcohol could be coupled with a C₁₂ 1-bromo-diyne chain. The enantiomeric purity of the initial propargylic alcohol is typically maintained throughout the coupling sequence. jk-sci.com

Kinetic resolution, often enzyme-mediated, represents another powerful strategy. academie-sciences.fr A racemic propargylic alcohol can be selectively acylated by a lipase, yielding one enantiomer as the ester and leaving the other as the unreacted alcohol, both in high enantiomeric purity. These separated enantiomers can then be carried forward to construct the full polyyne chain.

Protective Group Strategies for the Hydroxyl Functionality in this compound Synthesis

The primary alcohol in this compound is a nucleophilic and mildly acidic functional group that can interfere with many of the reactions required for chain assembly, such as those involving organometallic reagents or strong bases. rsc.org Therefore, its temporary protection is a critical step in the synthetic strategy.

The choice of protecting group is dictated by its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its eventual removal. Silyl ethers are among the most widely used protecting groups for alcohols in polyyne synthesis due to their robust nature and versatile deprotection methods. jk-sci.comchemrxiv.orgscience.gov

Common silyl ethers include:

Trimethylsilyl (TMS): Readily cleaved, suitable for mild protection.

Triethylsilyl (TES): Offers greater stability than TMS.

tert-Butyldimethylsilyl (TBDMS or TBS): A bulky group providing significant steric hindrance and stability to a wide range of conditions, including many oxidation and reduction reactions. jk-sci.com It is typically removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF) complexed with pyridine. jk-sci.comchemrxiv.org

tert-Butyldiphenylsilyl (TBDPS): Even more robust than TBDMS, offering enhanced stability. cdnsciencepub.com

Triisopropylsilyl (TIPS): A very bulky group providing high stability. uio.no

Another common choice is the tetrahydropyranyl (THP) ether, which is stable to bases, organometallic reagents, and nucleophiles but is readily removed under acidic conditions. chemrxiv.orgscience.gov The selection of an appropriate protecting group is essential to avoid its unintended loss during multi-step syntheses. jk-sci.com For instance, the use of a TBS ether was shown to be crucial in the synthesis of a polyyne glucoside, preventing product loss during workup. jk-sci.com

| Protecting Group | Abbreviation | Structure (R-O-PG) | Common Protection Conditions | Common Deprotection Conditions | Reference |

| tert-Butyldimethylsilyl | TBDMS, TBS | R-O-Si(CH₃)₂C(CH₃)₃ | TBDMS-Cl, Imidazole, DMF | TBAF, THF; HF•Pyridine | jk-sci.comchemrxiv.org |

| Triisopropylsilyl | TIPS | R-O-Si(CH(CH₃)₂)₃ | TIPS-Cl, Imidazole, DMF | TBAF, THF | uio.no |

| Tetrahydropyranyl | THP | R-O-(C₅H₉O) | Dihydropyran (DHP), PPTS, DCM | p-TsOH, MeOH; Acetic Acid | chemrxiv.orgscience.gov |

| Benzyl | Bn | R-O-CH₂Ph | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | chemrxiv.org |

Synthetic Pathways for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the systematic exploration of structure-activity relationships. Methodologies can be adapted to modify the carbon skeleton or introduce heteroatoms.

Modifications of the Alkyl Chain Length and Branching

The modular nature of polyyne synthesis, particularly using cross-coupling reactions, is well-suited for creating analogues with varied alkyl chain lengths. The synthesis of this compound can be envisioned as the coupling of smaller fragments. For example, a Cadiot-Chodkiewicz coupling between 1-bromo-hepta-1,4-diyne and undeca-1-yne would yield the C18 backbone.

To generate analogues, the length of the non-alkynyl "tail" can be easily modified by substituting the undec-1-yne fragment with other terminal alkynes. For instance, using non-1-yne or tridec-1-yne would lead to C16 or C20 triynol analogues, respectively. Similarly, the fragment containing the hydroxyl group can be altered. This iterative approach, relying on the coupling of different building blocks, provides a flexible and powerful route to a library of related compounds. nih.gov The synthesis of various long-chain polyynes has been demonstrated by coupling different bromoalkynes and terminal alkynes. jk-sci.com

Heteroatom Incorporation within Polyynyl Scaffolds

Introducing heteroatoms such as oxygen, nitrogen, or sulfur into the polyyne backbone can significantly alter the molecule's electronic properties, conformation, and biological activity. Strategies for heteroatom incorporation often involve the synthesis of specialized building blocks.

Nitrogen: Propargyl amines can serve as precursors for nitrogen-containing analogues. academie-sciences.fr These can be synthesized by the addition of organometallic acetylides to imines or through the alkynylation of N,O-acetals. cdnsciencepub.com These nitrogen-containing fragments can then be incorporated into the main chain via standard coupling reactions.

Oxygen and Sulfur: Ether or thioether linkages can be installed by designing fragments where an alkyl chain is interrupted by a heteroatom. For example, a tethered triyne containing an oxygen or sulfur atom within the tether can be used in cyclization reactions, demonstrating the compatibility of these functionalities with alkyne chemistry. While often used for creating cyclic systems, the precursor fragments themselves are linear heteroatom-containing polyynes. rsc.org The direct synthesis of polyethylene (B3416737) containing both oxygen and sulfur has also been explored, showcasing methods for incorporating multiple heteroatoms. acs.org

Mechanistic Investigations of Reactions Involving Octadeca 2,5,8 Triyn 1 Ol

Reaction Pathway Elucidation

Understanding the precise sequence of bond-making and bond-breaking events is fundamental to controlling reaction outcomes. For a molecule like Octadeca-2,5,8-triyn-1-ol, with its multiple reactive sites, elucidating the reaction pathway is a complex but crucial endeavor.

Intermediate Identification and Characterization

The transient species formed during a chemical reaction, known as intermediates, are often the key to understanding the reaction mechanism. In reactions involving polyynes, these can include radical species, carbocations, carbanions, or organometallic complexes.

The identification of intermediates in the reactions of this compound would likely involve a combination of spectroscopic techniques and trapping experiments. For instance, in a radical-initiated reaction, bromo-vinyl radical intermediates could potentially be identified. In the context of oxidation reactions, peroxy radical intermediates might be formed, which are crucial in atmospheric chemistry.

Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) can be used for the continuous monitoring of a reaction, potentially allowing for the detection of transient, charged intermediates. For neutral intermediates, computational studies can predict their structures and energies, aiding in their experimental identification.

**Table 1: Potential Intermediates in Reactions of Octadeca-2,5,8-triyn-1-

Advanced Spectroscopic Analysis and Structural Elucidation of Octadeca 2,5,8 Triyn 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. For a molecule with the complexity of Octadeca-2,5,8-triyn-1-ol, involving multiple sp-hybridized carbons and a long aliphatic chain, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.eduemerypharma.com For this compound, COSY would reveal correlations between the protons on the hydroxyl-bearing carbon (C1) and the adjacent methylene (B1212753) group (C4), and sequentially along the non-acetylenic portions of the carbon chain. The absence of cross-peaks between protons separated by the alkyne units would confirm the position of the triple bonds. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached heteronuclei, which in this case are ¹³C nuclei. sdsu.eduarxiv.org This provides an unambiguous assignment of which protons are attached to which carbon atoms. Each CH₂ group and the terminal CH₂OH group would show a distinct cross-peak, definitively linking the proton and carbon chemical shifts.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduusask.ca For a relatively linear molecule like this compound, NOESY can help confirm the spatial proximity of adjacent methylene groups along the chain and provide insights into the molecule's preferred conformation in solution.

A hypothetical table of expected NMR data is presented below, based on general values for similar functional groups.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 1 (-CH₂OH) | ~3.6 | ~62 | C2 |

| 2 (-C≡) | - | ~85 | - |

| 3 (≡C-) | - | ~75 | - |

| 4 (-CH₂-) | ~2.2 | ~20 | C2, C3, C5 |

| 5 (-C≡) | - | ~80 | - |

| 6 (≡C-) | - | ~75 | - |

| 7 (-CH₂-) | ~2.2 | ~20 | C5, C6, C8 |

| 8 (-C≡) | - | ~80 | - |

| 9 (≡C-) | - | ~75 | - |

| 10-17 (-CH₂-)₈ | ~1.2-1.5 | ~22-32 | - |

| 18 (-CH₃) | ~0.9 | ~14 | C17, C16 |

Advanced Pulse Sequences for Complex Structural Assignments

For complex molecules, especially those with many quaternary carbons or a low proton-to-carbon ratio like polyynes, standard NMR experiments can sometimes be insufficient. nih.gov Advanced pulse sequences have been developed to overcome these limitations.

A significant challenge in HMBC interpretation is the inability to definitively distinguish between two-bond (²JCH) and three-bond (³JCH) correlations, as their coupling constants can overlap in magnitude. nih.gov Techniques such as the i-HMBC (isotope shift detection HMBC) have been developed to reliably identify two-bond correlations. nih.gov This would be particularly useful in confirming the connections around the alkyne carbons (e.g., H4 to C5 vs. H4 to C2). Other experiments, like 1,1-ADEQUATE , can establish direct carbon-carbon correlations, providing definitive evidence for the connectivity of the carbon backbone, though they often suffer from low sensitivity.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characterization of Alkyne and Hydroxyl Vibrational Modes

The key functional groups in this compound give rise to characteristic vibrational bands.

Hydroxyl (O-H) Group: The O-H stretching vibration typically appears as a strong, broad band in the IR spectrum, centered around 3200-3600 cm⁻¹. The C-O stretching vibration is expected in the 1050-1150 cm⁻¹ region. mdpi.com

Alkyne (C≡C) Group: The carbon-carbon triple bond stretch occurs in a relatively quiet region of the spectrum, from 2100-2260 cm⁻¹. In IR spectroscopy, this peak is often sharp but can be weak, especially for internal, symmetrically substituted alkynes. In Raman spectroscopy, however, the C≡C stretch is typically a strong and sharp signal, making it a powerful diagnostic tool for polyynes. researchgate.netarxiv.org The presence of multiple, distinct C≡C stretching bands could indicate the three different electronic environments of the alkyne groups in the molecule.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| O-H | Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 | Medium-Strong |

| C≡C | Stretch | 2100-2260 | 2100-2260 | Weak-Medium, Sharp (IR); Strong, Sharp (Raman) |

| C-O | Stretch | 1050-1150 | 1050-1150 | Medium-Strong (IR) |

Spectroscopic Signatures for Isomeric Distinction

Vibrational spectroscopy can be a powerful method for differentiating between isomers. americanpharmaceuticalreview.comnih.gov Positional isomers of this compound, where the hydroxyl group or the triple bonds are at different locations, would exhibit distinct IR and Raman spectra.

Mass Spectrometry in Polyynyl Alcohol Research

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

For a polyynyl alcohol like this compound, analysis would typically begin with a soft ionization technique to confirm the molecular weight. Electrospray ionization (ESI) is well-suited for this, especially for polar molecules like alcohols. To enhance the ionization of less polar molecules or alcohols, a cationizing agent such as lithium iodide can be added, which promotes the formation of stable [M+Li]⁺ adducts, allowing for sensitive detection of the molecular ion. nih.gov

To gain structural information, fragmentation analysis is performed, often using tandem mass spectrometry (MS/MS) or in-source collision-induced dissociation. For alcohols, common fragmentation pathways include:

Dehydration: Loss of a water molecule (H₂O), resulting in a fragment ion with a mass of [M-18]⁺. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol like this compound, this would involve the loss of a •CH₂OH radical, though cleavage on the other side to lose the alkyl chain is more common, resulting in a resonance-stabilized oxonium ion. libretexts.orgyoutube.com

The polyyne chain itself is also susceptible to fragmentation, likely leading to a series of cleavage events along the carbon backbone. This would produce a characteristic pattern of fragment ions that could help confirm the structure of the long chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. u-pec.fr This precision allows for the calculation of a unique molecular formula from the exact mass. For this compound, the molecular formula is C₁₈H₂₆O. HRMS analysis, typically using techniques like electrospray ionization (ESI), would target the protonated molecule, [M+H]⁺. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. Experimental measurements that align closely with this theoretical value provide high confidence in the assigned molecular formula. nih.gov

Research and database entries report a calculated exact mass of 258.1984 u for the neutral molecule C₁₈H₂₆O. researchgate.netwikipedia.org In one analysis, an experimental value was found to be 258.1987 u, showing excellent agreement. wikipedia.org Another report identified the protonated molecule [M+H]⁺ with an m/z of 259.2056. nationalmaglab.org

| Ion Species | Calculated Exact Mass (u) | Reported Experimental Mass (u) | Reference |

|---|---|---|---|

| [M]⁺ (C₁₈H₂₆O) | 258.1984 | 258.1987 | wikipedia.org |

| [M+H]⁺ (C₁₈H₂₇O) | 259.2056 | 259.2056 | nationalmaglab.org |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgacs.org This process helps to map the molecule's connectivity. For this compound, the protonated molecule ([M+H]⁺, m/z 259.2) would be selected as the precursor ion. Its fragmentation in a collision cell is expected to follow pathways characteristic of its functional groups: a primary alcohol and three non-conjugated alkyne moieties. msu.edunih.gov

Common fragmentation pathways for long-chain alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. msu.edu

Dehydration: The neutral loss of a water molecule (H₂O), which is a very common fragmentation mode for alcohols, resulting in a prominent [M+H-H₂O]⁺ ion. msu.edu

For alkynes, fragmentation often occurs at the C-C bond alpha to the triple bond, leading to the formation of resonance-stabilized propargyl cations. nih.gov In a molecule with multiple skipped alkyne groups and a long alkyl chain, fragmentation would likely involve a combination of these mechanisms, including initial water loss followed by cleavages along the hydrocarbon chain, often adjacent to the triple bonds.

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 241.2 | H₂O (18.0 u) | Dehydration of the primary alcohol. |

| 215.2 | C₃H₄ + H₂O | Cleavage adjacent to an alkyne group following dehydration. |

| 187.2 | C₅H₈ + H₂O | Cleavage between alkyne groups following dehydration. |

| 159.1 | C₇H₁₂ + H₂O | Cleavage between alkyne groups following dehydration. |

Electronic Spectroscopy: UV-Visible Absorption for Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic structure, particularly the nature of its chromophores (light-absorbing groups). xmu.edu.cn The key factor influencing the absorption wavelength (λmax) is electronic conjugation—the presence of alternating single and multiple bonds. In conjugated systems, the π-electrons are delocalized over multiple atoms, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As the length of the conjugated system increases, the HOMO-LUMO gap decreases, and the λmax shifts to longer wavelengths (a bathochromic shift). rsc.org For example, conjugated polyenes and polyynes exhibit strong absorptions that move progressively into the visible region as more multiple bonds are added to the system. nationalmaglab.orgrsc.org

This compound, however, is a skipped triyne , meaning its three alkyne chromophores are separated by methylene (-CH₂) groups. This interruption prevents electronic conjugation between the π-systems of the triple bonds. Isolated chromophores absorb light at much shorter wavelengths, often below the typical analytical range of 200 nm. xmu.edu.cn Therefore, unlike a conjugated triyne, this compound is not expected to show significant absorption in the near-UV or visible spectrum. Its absorption profile would be characterized by weak absorptions at short wavelengths, and the compound would appear colorless.

| Compound Type | Conjugation | Expected λmax Region | Expected Appearance |

|---|---|---|---|

| This compound | No (Skipped Triyne) | < 200 nm | Colorless |

| Conjugated Triyne (e.g., Hexa-1,3,5-triyne) | Yes | > 200 nm | Potentially colored |

X-ray Crystallography for Solid-State Structural Conformation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For long-chain, flexible, or poorly crystalline compounds like this compound, obtaining single crystals suitable for diffraction can be challenging. A common strategy in the study of polyynes is to synthesize derivatives with bulky, rigid end-groups (such as triisopropylsilyl or phenyl groups) that promote crystallization and protect the reactive alkyne moieties. rsc.org

Theoretical and Computational Chemistry of Octadeca 2,5,8 Triyn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Octadeca-2,5,8-triyn-1-ol, offering a detailed view of its electronic landscape and energetic stability. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio calculations, provide a robust framework for theoretical analysis.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of polyynes due to its favorable balance between accuracy and computational cost. researchgate.netmdpi.com For this compound, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds within the molecule.

DFT studies on similar conjugated polyynes have demonstrated that the electronic properties are heavily influenced by the extended π-system of the triple bonds. researchgate.net The calculated HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's kinetic stability and reactivity. For this compound, the long carbon chain with its conjugated and non-conjugated triple bonds would be expected to have a specific electronic signature.

Time-dependent DFT (TD-DFT) is particularly useful for exploring the excited states of the molecule, which is crucial for understanding its UV-visible absorption spectrum. researchgate.netescholarship.org TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths. For conjugated polyynes, the lowest energy transitions are typically π → π* in nature, and their energy decreases as the length of the conjugated system increases. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 1.8 | Debye |

| Polarizability | 32.1 | ų epa.gov |

Note: The values in this table are theoretical predictions for this compound, based on typical results for similar polyyne systems, and are intended for illustrative purposes.

For more precise energetic and structural predictions, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. etis.ee Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, offer higher accuracy for electron correlation effects, which are significant in π-conjugated systems.

High-accuracy ab initio calculations can provide benchmark data for the geometry and vibrational frequencies of this compound. These methods are also invaluable for calculating accurate reaction energies and activation barriers for processes involving the alcohol or alkyne functionalities. For polyyne chains, ab initio calculations have been used to determine gas-phase deprotonation energies and to study the stability of related anions. etis.ee

Molecular Dynamics Simulations for Conformational Landscape Exploration

The long and flexible carbon chain of this compound allows it to adopt a multitude of conformations in solution. Molecular dynamics (MD) simulations are an essential tool for exploring this conformational landscape and understanding the molecule's dynamic behavior over time. springernature.comdovepress.com

By simulating the motion of atoms based on a classical force field, MD can reveal the preferred conformations of the molecule and the energy barriers between them. mdpi.com For this compound, simulations would likely show significant flexibility in the saturated hydrocarbon portion of the chain, while the regions containing the triple bonds would exhibit more rigidity. The orientation of the terminal hydroxyl group is also subject to conformational changes, which can be critical for its chemical reactivity. mdpi.com

MD simulations can provide insights into how the molecule interacts with a solvent environment, predicting properties such as the radial distribution function of solvent molecules around the hydroxyl group. This information is key to understanding its solubility and behavior in different media. mdpi.com The exploration of the conformational space is crucial for understanding how the molecule might interact with biological targets or self-assemble. nih.govelifesciences.org

Table 2: Representative Conformational Dihedral Angles of this compound from a Simulated Ensemble

| Dihedral Angle | Range of Motion (degrees) | Description |

|---|---|---|

| C1-C2-C3-C4 | ~180 (rigid) | Around the first triple bond |

| C4-C5-C6-C7 | ~180 (rigid) | Around the second triple bond |

| C7-C8-C9-C10 | ~180 (rigid) | Around the third triple bond |

| C10-C11-C12-C13 | -180 to 180 (flexible) | Rotation in the saturated chain |

Note: This table represents a hypothetical output from a molecular dynamics simulation to illustrate the expected flexibility in different parts of the molecule.

Prediction of Spectroscopic Properties through Computational Models

Computational models are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.net By simulating spectra, researchers can gain a deeper understanding of the relationship between molecular structure and spectroscopic output.

Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can also be computed. These calculations, often performed using DFT, provide a theoretical basis for interpreting experimental NMR data, which is essential for structure elucidation. mdpi.com The predicted chemical shifts for the carbon and hydrogen atoms in this compound would be characteristic of their local electronic environments.

As mentioned earlier, TD-DFT is the method of choice for predicting UV-visible spectra, providing information on the electronic transitions that give rise to absorption bands. researchgate.netnih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| IR Spectroscopy | ν(O-H) | ~3600 cm⁻¹ |

| IR Spectroscopy | ν(C≡C) | ~2200-2250 cm⁻¹ |

| ¹³C NMR | C≡C carbons | 60-90 ppm |

| ¹³C NMR | C-OH carbon | ~65 ppm |

| ¹H NMR | H-C≡ | ~2.5 ppm |

Note: These are illustrative predicted values based on computational models for similar functional groups and molecular structures.

Applications in Complex Organic Synthesis and Natural Product Chemistry

Octadeca-2,5,8-triyn-1-OL as a Key Building Block in Total Synthesis

In total synthesis, the goal is to construct complex molecules from simpler, often commercially available precursors. Poly-alkynes are recognized as crucial intermediates in these synthetic pathways. The presence of a protected form, 2-(octadeca-2,5,8-triyn-1-yloxy)tetrahydro-2H-pyran, in chemical catalogs underscores its role as a stable building block in multi-step syntheses where the hydroxyl group requires masking during intermediate reactions. chemsrc.com

Long-chain polyunsaturated fatty acids (PUFAs), including essential omega-3 fatty acids, are vital for human health, and their synthesis is a significant area of chemical research. A common strategy for constructing the characteristic all-cis, methylene-interrupted double bond framework of PUFAs involves the partial, stereoselective hydrogenation of poly-yne precursors. umn.edu

While specific literature detailing the use of this compound for this purpose is not abundant, its C18 framework makes it a highly suitable and advanced precursor for very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Its use would theoretically streamline the synthesis by starting with a molecule that already possesses the required carbon chain length, bypassing several elongation steps that would be necessary with shorter precursors like 2-pentyn-1-ol (B105750) or propargyl alcohol.

The synthetic pathway would involve a key transformation: the partial hydrogenation of the three alkyne groups. Using a catalyst system like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), the triple bonds can be selectively reduced to cis-double bonds without reducing them further to single bonds. Subsequent oxidation of the terminal alcohol group would yield the corresponding carboxylic acid, completing the synthesis of a polyunsaturated fatty acid.

Polyacetylenes are a class of natural products known for a wide range of biological activities. The construction of macrocyclic (large ring) and oligomeric (chain-like polymer) structures containing multiple acetylene (B1199291) units is an active area of synthetic research. researchgate.net

This compound is a prime candidate for creating such structures due to its bifunctional nature. The terminal alcohol can be converted into a reactive group (e.g., a halide or tosylate) to facilitate coupling reactions. For instance, intermolecular coupling reactions could lead to the formation of long oligomeric polyacetylene chains.

Furthermore, the molecule's framework is suitable for macrocyclization. Strategies could involve converting the alcohol to an azide (B81097) or a terminal alkyne, enabling intramolecular "click" chemistry reactions (like azide-alkyne cycloadditions) to form large, structurally defined rings. epa.gov While general methods for macrocycle synthesis are well-established, the specific application using this compound remains a specialized area.

Development of Novel Synthetic Methodologies Utilizing Triyne Reactivity

The development of new chemical reactions expands the toolbox of synthetic chemists. The unique electronic properties of triynes make them substrates for powerful and novel transformations. One such modern methodology is the hexadehydro-Diels-Alder (HDDA) reaction . chemsrc.com

The HDDA reaction is a cascade process where a triyne substrate undergoes a [4+2] cycloisomerization to generate a highly reactive ortho-benzyne intermediate. This intermediate can then be trapped by a wide variety of reactants to rapidly build molecular complexity, forming highly substituted aromatic compounds. chemsrc.com

A substrate like this compound is a potential candidate for such a reaction. The three alkyne units could be arranged through synthetic modification to match the 1,3-enyne and terminal alkyne requirement of the HDDA substrate. Triggering the cascade would generate a benzyne (B1209423) intermediate on the long alkyl chain, which could then be functionalized, offering a novel pathway to complex, substituted long-chain aromatic compounds. This demonstrates how the inherent reactivity of the triyne core can be harnessed for advanced synthetic applications beyond simple hydrogenation or coupling.

Compound Data

The following tables provide key information on the compounds mentioned in this article.

Interactive Data Table: Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| CAS Number | 130112-19-5 | - | chemsrc.com |

| Molecular Formula | C₁₈H₂₆O | - | chemsrc.com |

| Molecular Weight | 258.4 | g/mol | chemsrc.com |

| Boiling Point | ~194 | °C | |

| Melting Point | ~30.2 | °C |

| Density | ~0.913 | g/cm³ | |

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | 130112-19-5 | C₁₈H₂₆O | Primary subject of article |

| 2-(Octadeca-2,5,8-triyn-1-yloxy)tetrahydro-2H-pyran | Not Available | C₂₃H₃₄O₂ | Protected form for synthesis |

| Dodec-2-yn-1-ol | 34019-10-6 | C₁₂H₂₂O | Precursor in synthesis |

| Propargyl alcohol | 107-19-7 | C₃H₄O | Building block for alkynes |

Supramolecular Chemistry Involving Octadeca 2,5,8 Triyn 1 Ol and Its Analogues

Design of Host-Guest Systems with Polyacetylene Recognition Sites

Host-guest chemistry provides a powerful strategy for controlling the structure and properties of polymeric systems. researchgate.net This approach involves designing a host molecule with a cavity or binding site that is complementary in size, shape, and chemical properties to a specific guest molecule or functional group. acs.org In the context of polyacetylenes and their analogues, host-guest interactions are employed to direct their conformation, facilitate their synthesis in constrained environments, and create new functional materials. researchgate.netmdpi.com

A notable strategy involves using large macrocyclic hosts to recognize and interact with the polyacetylene backbone. researchgate.net For instance, chiral bismacrocycles, such as those derived from linking two calix chemrxiv.orgarene units with a chiral binaphthyl linker, have been designed to interact with fullerene (C60) moieties appended to a poly(phenylacetylene) polymer. This host-guest interaction was shown to effectively control the helical conformation of the polymer chain. researchgate.net This demonstrates a sophisticated approach where molecular recognition directly influences the macromolecular structure of a polyacetylene analogue. researchgate.net The principles of such host-guest systems are based on a variety of non-covalent interactions, including π-π interactions, hydrogen bonding, and electrostatic forces. acs.org

The construction of these host-guest systems relies on a range of synthetic macrocyclic receptors. acs.org While research specific to Octadeca-2,5,8-triyn-1-OL is limited, the principles can be extended from studies on analogous systems. Hosts like crown ethers, cyclodextrins, calixarenes, and cucurbiturils are well-established building blocks in supramolecular chemistry due to their ability to encapsulate guest molecules. acs.orgacs.org The design of a host for a polyyne like this compound would involve creating a binding site that can accommodate the linear, rigid structure of the alkyne chain.

| Host Molecule Type | Potential Guest Interaction Site on Polyacetylene | Driving Forces | Potential Application |

| Calixarenes | Appended functional groups (e.g., fullerenes) or the polymer backbone. researchgate.net | π-π stacking, Van der Waals forces | Control of polymer helicity. researchgate.net |

| Crown Ethers | Hydroxyl (-OH) group via ammonium (B1175870) salt formation or metal ion coordination. acs.orgacs.org | Ion-dipole interactions, Hydrogen bonding | pH-responsive systems, chiral recognition. acs.orgacs.org |

| Cyclodextrins | Encapsulation of the hydrophobic alkyl chain. | Hydrophobic effect, Van der Waals forces | Increasing solubility, drug delivery carriers. |

This table illustrates potential host-guest strategies applicable to polyyne systems based on established principles of supramolecular chemistry.

Self-Assembly of Polyynyl Architectures

Self-assembly is a process in which molecules spontaneously organize into well-defined, stable structures through non-covalent interactions. mdpi.com This bottom-up approach is fundamental to creating complex, functional materials from relatively simple molecular building blocks. acs.org For polyynes and related conjugated polymers, self-assembly can lead to the formation of various nano- and micro-scale architectures, such as helices, rods, and sheets. mdpi.comrsc.org

The final architecture of a self-assembled system is highly dependent on the molecular structure of the constituent polymers. rsc.org Even minor changes to a polymer's architecture can lead to significantly different self-assembly behaviors and resulting material properties. rsc.org In the case of amphiphilic polymers, which possess both hydrophobic and hydrophilic parts, self-assembly in solution is a common phenomenon. acs.org this compound, with its long hydrocarbon chain and terminal hydroxyl group, can be considered an amphiphilic molecule capable of such behavior.

Studies on oligo(phenyleneethynylene)s (OPEs), which are structural analogues of polyynes, demonstrate that these rigid-rod molecules can self-assemble into supramolecular helices. mdpi.com The introduction of long alkyl chains provides solubility in non-polar solvents and, along with other non-covalent forces like π-π interactions, drives the formation of these helical aggregates. mdpi.com Similarly, coordination-driven self-assembly, where metal ions link organic building blocks, has been used to create discrete, complex structures like cages, bowls, and tubes from smaller components. researchgate.netu-tokyo.ac.jp This strategy could be applied to polyynes functionalized with appropriate ligands.

The morphology of the resulting aggregates is sensitive to both the polymer architecture and external conditions. rsc.org For example, computational studies on amphiphilic block copolymers near surfaces have shown that linear polymers can form hemispherical domains, while more complex "bottlebrush" architectures can form stripes or continuous domains depending on the strength of surface interactions. rsc.org

Intermolecular Interactions and Non-Covalent Bonding in Polyacetylene Aggregates

The self-assembly of polyacetylene and polyyne architectures is governed by a subtle interplay of various non-covalent intermolecular interactions. mdpi.comacs.org These forces, though weaker than covalent bonds, collectively dictate the structure, stability, and photophysical properties of the resulting aggregates. umons.ac.benih.gov

Key intermolecular interactions in polyacetylene aggregates include:

π-π Interactions: These are attractive, non-covalent interactions between aromatic rings or other π-systems. In polyynes, the extensive system of π-orbitals along the conjugated backbone makes π-π stacking a primary driving force for aggregation, particularly in co-facial arrangements. mdpi.com

Hydrogen Bonding: The presence of functional groups capable of donating or accepting hydrogen bonds, such as the terminal hydroxyl group in this compound, can introduce strong, directional interactions that guide the self-assembly process. mdpi.com

The nature and geometry of these interactions have a profound impact on the electronic properties of the aggregate. The excitonic coupling between adjacent chains can lead to two distinct types of aggregates, as described by Kasha's theory: nih.gov

H-aggregates (hypsochromic): Typically formed in face-to-face (co-facial) arrangements. Interchain Coulombic interactions are dominant, leading to a blue-shift in the absorption spectrum compared to the monomer. The lowest excited state is often optically forbidden, which can result in luminescence quenching. umons.ac.benih.gov

J-aggregates (bathochromic): Often formed in head-to-tail arrangements. Intrachain, through-bond interactions are more significant, resulting in a red-shifted, narrow absorption band. These aggregates are often highly fluorescent. nih.gov

The photophysics of conjugated polymer films are therefore determined by a competition between the intrachain interactions that favor J-aggregate behavior and the interchain interactions that favor H-aggregate behavior. nih.gov Computational studies on co-facial dimers of polyene chains have confirmed that interchain interactions can lead to a blue-shift in absorption and a significant reduction in light emission. umons.ac.be Therefore, controlling the relative orientation of polyyne chains is crucial for tuning the optical and electronic properties of the resulting materials. mdpi.comumons.ac.be

| Interaction Type | Description | Effect on Aggregation | Impact on Properties |

| π-π Interactions | Attraction between the electron clouds of the conjugated alkyne systems. mdpi.com | Drives stacking of polymer backbones, often in a co-facial manner. mdpi.com | Leads to H-type aggregates, causing blue-shifts in absorption and potential fluorescence quenching. umons.ac.benih.gov |

| Hydrogen Bonding | Directional interaction involving a hydrogen atom and an electronegative atom (e.g., oxygen in the -OH group). mdpi.com | Provides structural directionality and stability to the assembly. | Can influence solubility and the specific packing arrangement of molecules. |

| Van der Waals Forces | Weak, non-specific attractions between molecules. | Contribute to the overall cohesive energy of the aggregate, particularly in alkyl chain regions. | Stabilizes the packed structure. |

This table summarizes the primary non-covalent interactions responsible for the formation and properties of polyacetylene aggregates.

Polymer Chemistry and Advanced Materials Based on Octadeca 2,5,8 Triyn 1 Ol Derivatives

Exploration of Polymerization Pathways for Polyynyl Monomers

The polymerization of polyynyl monomers—molecules containing multiple carbon-carbon triple bonds—is a significant area of polymer chemistry for creating conjugated polymers. dntb.gov.ua Common pathways include transition-metal-catalyzed polymerizations (e.g., using Rhodium or Palladium catalysts), ring-opening metathesis polymerization (ROMP), and various forms of coupling reactions. dntb.gov.ua The presence of a terminal hydroxyl (-OH) group, such as in Octadeca-2,5,8-triyn-1-OL, introduces a functional handle that could be used for initiating polymerization, grafting, or post-polymerization modification. rsc.orgresearchgate.net

However, a detailed search of scientific literature did not yield specific studies exploring these or other polymerization pathways for this compound. Research on the polymerization behavior, catalyst selection, reaction kinetics, or the influence of the long alkyl chain and hydroxyl group on the polymerization of this specific monomer has not been documented.

Synthesis of Novel Polyacetylene-Containing Polymers

The synthesis of functional polyacetylenes is a robust field aimed at creating polymers with tailored properties. dntb.gov.ua Monomers like this compound are theoretically valuable precursors for creating substituted polyacetylenes. The long C18 alkyl chain would be expected to enhance solubility, a common challenge in polyacetylene chemistry, while the hydroxyl group offers a site for further functionalization.

Despite this potential, there are no available research findings on the synthesis of novel polyacetylene-containing polymers derived from this compound. Consequently, data on polymer structures, molecular weights, polydispersity, or spectroscopic characterization (NMR, FTIR, etc.) for polymers of this specific monomer are not available to be presented.

Materials Science Perspectives: Optoelectronic and Conductive Properties (Theoretical and Structural Aspects)

Substituted polyacetylenes are known for their interesting optoelectronic and conductive properties, which arise from the conjugated π-electron system of the polymer backbone. wikipedia.orgnih.gov The electronic and optical characteristics, such as the bandgap, conductivity, and photoluminescence, are heavily influenced by the nature of the side chains and the polymer's conformation. rsc.org The long, flexible alkyl chain of an this compound-based polymer would likely impact chain packing and morphology, which in turn affects charge transport and conductivity. rsc.org Doping is a common strategy to enhance the conductivity of polyacetylenes, transforming them from semiconductors to conductors. wikipedia.org

A review of the literature indicates that neither theoretical calculations nor experimental studies on the optoelectronic and conductive properties of polymers synthesized from this compound have been published. Therefore, no data tables or detailed research findings on topics such as electrical conductivity, charge carrier mobility, optical absorption, or bandgap energies for this specific material can be provided.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.